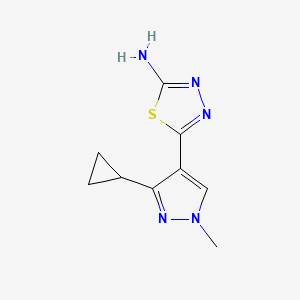5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
CAS No.: 1946822-51-0
VCID: VC4651564
Molecular Formula: C9H11N5S
Molecular Weight: 221.28
* For research use only. Not for human or veterinary use.

| Description |
The compound 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic molecule belonging to the thiadiazole family. Such compounds are extensively studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the structure, synthesis, and potential applications of this compound based on available research. Structural OverviewThe molecular structure of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine consists of:
This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological activity. SynthesisThe synthesis of thiadiazole derivatives often involves cyclization reactions using thiosemicarbazides or hydrazine derivatives. Although specific synthesis protocols for this compound were not directly found in the provided sources, general methods for similar compounds include:
These steps are typically optimized to maximize yield and purity using techniques like recrystallization and chromatographic purification. Biological ActivityThiadiazole derivatives are widely recognized for their pharmacological potential. While specific data on 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is limited in the sources provided, its structural similarity to other bioactive thiadiazoles suggests potential applications in:
Analytical CharacterizationThe identification and purity assessment of thiadiazole derivatives typically involve:
Applications and Future DirectionsGiven its structural framework, 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine could be explored further for:
Future research should focus on:
|
|---|---|
| CAS No. | 1946822-51-0 |
| Product Name | 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
| Molecular Formula | C9H11N5S |
| Molecular Weight | 221.28 |
| IUPAC Name | 5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12) |
| Standard InChIKey | PAGCPHMSSZMAHK-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
| Solubility | not available |
| PubChem Compound | 125725665 |
| Last Modified | Jul 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume